2-(Methylseleninyl)benzanilide is classified as an organoselenium compound. It is primarily obtained through the reaction of 2-(methylseleno)benzanilide with peroxynitrite, a reactive nitrogen species. This reaction leads to the formation of 2-(methylseleninyl)benzanilide as a significant metabolite in vivo, indicating its relevance in biological systems .
The synthesis of 2-(methylseleninyl)benzanilide can be achieved through various methods, primarily focusing on the reaction of its precursor, 2-(methylseleno)benzanilide, with peroxynitrite.
The molecular structure of 2-(methylseleninyl)benzanilide can be analyzed based on its chemical formula and functional groups.
The compound's structure can be visualized using molecular modeling software to analyze bond lengths, angles, and spatial orientation, which are critical for understanding its reactivity and interaction with biological targets.
2-(Methylseleninyl)benzanilide participates in several chemical reactions that are vital for its biological function.
The mechanism of action for 2-(methylseleninyl)benzanilide revolves around its antioxidant properties.
Understanding the physical and chemical properties of 2-(methylseleninyl)benzanilide is essential for predicting its behavior in biological systems.
The potential applications of 2-(methylseleninyl)benzanilide span various fields due to its biochemical properties.
The benzanilide scaffold—characterized by a carbonyl group bridging substituted benzene rings—represents a privileged structure in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity. This molecular framework serves as the structural foundation for numerous bioactive compounds, including the selenium-containing derivative 2-(methylseleninyl)benzanilide. The core benzanilide structure enables precise molecular interactions with biological targets through:
2-(Methylseleninyl)benzanilide emerges as the primary oxidative metabolite of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a clinically investigated organoselenium compound with potent antioxidant and anti-inflammatory properties. Unlike its progenitor ebselen—which features a selenazole heterocycle—2-(methylseleninyl)benzanilide contains a linear selenoxide (-Se(=O)CH₃) moiety at the ortho-position relative to the anilide carbonyl. This structural modification confers distinct redox behavior and altered biological activity profiles. The ortho-seleninyl group facilitates rapid electron transfer reactions while the planar benzanilide core permits intercalation into biological membranes, positioning this compound as a unique redox modulator in cellular systems [1] [8].
Table 1: Key Benzanilide Derivatives with Pharmacological Relevance
Compound Name | Structural Feature | Biological Activity |
---|---|---|
2-(Methylseleninyl)benzanilide | ortho-Methylseleninyl group | Peroxynitrite scavenging |
Ebselen | Selenium-containing heterocycle | Glutathione peroxidase mimetic |
Benzbromarone | ortho-Brominated benzophenone | Uricosuric agent (gout treatment) |
Dronedarone | meta-Methoxy substitution | Antiarrhythmic agent |
Selenium occupies a unique position within the chalcogen group (O, S, Se, Te) due to its intermediate electronegativity (2.55 on Pauling scale) and polarizability. Compared to sulfur analogues, selenium-containing compounds exhibit:
These physicochemical properties translate to distinct biological behavior for selenium compounds. 2-(Methylseleninyl)benzanilide demonstrates significantly accelerated reaction kinetics with peroxynitrite (ONOOH) compared to sulfur-containing analogues. Second-order rate constants reveal a 10-100 fold enhancement in peroxynitrite scavenging efficiency relative to methionine or ascorbate, attributable to selenium's superior nucleophilic character toward peroxynitrite. The selenoxide functionality undergoes two-electron reduction by biological thiols (e.g., glutathione), enabling catalytic antioxidant activity not observed in sulfur-based systems. Tellurium analogues, while more redox-active, exhibit substantially higher toxicity and reduced metabolic stability [1] [3].
Table 2: Comparative Analysis of Chalcogen-Based Functional Groups
Property | Seleninyl (-Se(=O)R) | Sulfinyl (-S(=O)R) | Telluroxide (-Te(=O)R) |
---|---|---|---|
Bond length (C=Chalcogen) | 1.85–1.90 Å | 1.76–1.81 Å | 1.95–2.05 Å |
Reduction potential (E°) | -380 mV | -510 mV | -290 mV |
Peroxynitrite k₂ (M⁻¹s⁻¹) | 2.7 × 10³ (pH 7.0) | ~50 | 1.2 × 10⁴ |
Thiol reducibility | Rapid | Slow | Very rapid |
The investigation of 2-(methylseleninyl)benzanilide originated from metabolic studies of ebselen in the mid-1990s. Initial characterization revealed that hepatic cytochrome P450 enzymes mediate the debenzylation of ebselen to form 2-(methylseleno)benzanilide, which undergoes subsequent oxidation to the seleninyl derivative. Masumoto's seminal 1996 study first documented the kinetic superiority of 2-(methylseleninyl)benzanilide over its seleno precursor in peroxynitrite scavenging, establishing second-order rate constants of 2.7 × 10³ M⁻¹s⁻¹ at physiological pH—approximately 100-fold greater than ascorbate or methionine under identical conditions [1].
Current research focuses on three innovative directions:
The compound's dual functionality—serving both as a peroxynitrite scavenger and a precursor for selenoproteins—aligns with contemporary therapeutic strategies targeting multifactorial diseases like neurodegeneration and cancer. Recent synthetic advances now enable direct preparation of 2-(methylseleninyl)benzanilide derivatives through palladium-catalyzed cross-coupling and selenium-directed ortho-lithiation, circumventing the metabolic pathway and enabling structure-activity relationship studies [1] [6].
Table 3: Historical Milestones in 2-(Methylseleninyl)benzanilide Research
Year | Development | Significance |
---|---|---|
1996 | Identification as ebselen metabolite | Established metabolic pathway of clinical candidate |
1996 | Kinetic characterization with peroxynitrite | Quantified superior antioxidant kinetics |
2003 | Role in selenium tissue distribution | Elucidated cerebral retention mechanisms |
2012 | Synthetic methodologies for direct preparation | Enabled structural diversification |
2022 | Hybrid conjugates with anticancer agents | Demonstrated synergistic therapeutic effects |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1